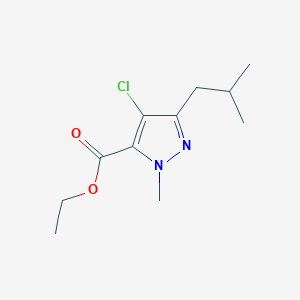

4-Chloro-1-methyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid ethyl ester

Description

4-Chloro-1-methyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid ethyl ester is a pyrazole derivative characterized by a chloro substituent at position 4, a methyl group at position 1, and a 2-methylpropyl (isobutyl) group at position 3 of the pyrazole ring. The carboxylic acid moiety is esterified with ethanol at position 5. This compound is of interest in agrochemical and pharmaceutical research due to the structural versatility of pyrazole derivatives, which often exhibit biological activity. Its synthesis typically involves halogenation and alkylation steps under controlled conditions .

Properties

IUPAC Name |

ethyl 4-chloro-2-methyl-5-(2-methylpropyl)pyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17ClN2O2/c1-5-16-11(15)10-9(12)8(6-7(2)3)13-14(10)4/h7H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUECSZIEWZBYPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=NN1C)CC(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00564096 | |

| Record name | Ethyl 4-chloro-1-methyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00564096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128537-44-0 | |

| Record name | Ethyl 4-chloro-1-methyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00564096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Steric Hindrance from 2-Methylpropyl Group

Introducing the bulky isobutyl group at position 3 necessitates careful solvent selection to ensure reagent diffusion. Polar solvents like dichloroethane enhance reactivity but may require elevated temperatures (50–70°C) to overcome steric barriers.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-methyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid ethyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Ammonia or primary amines in ethanol.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Amino or thio-substituted pyrazoles.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in medicinal chemistry, particularly as a potential therapeutic agent. Research indicates that pyrazole derivatives can act as inhibitors for various enzymes and receptors, contributing to their role in drug development.

- Enzyme Inhibition : Studies have demonstrated that compounds similar to 4-chloro-1-methyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid ethyl ester exhibit inhibitory activity against cyclooxygenase (COX) enzymes, which are critical in inflammation and pain pathways. This suggests potential applications in developing anti-inflammatory drugs.

- Antimicrobial Properties : Some derivatives of pyrazoles have been evaluated for their antimicrobial activities. The structural features of this compound may enhance its efficacy against certain bacterial strains, making it a candidate for further pharmacological studies.

Agricultural Chemistry

In agricultural science, this compound may serve as an active ingredient in herbicides or fungicides. Pyrazole-based compounds are known for their ability to interfere with plant growth regulators or pathogenic fungi.

- Herbicidal Activity : Research has indicated that pyrazole derivatives can act as herbicides by inhibiting specific biochemical pathways in plants. The unique structure of this compound could be modified to enhance its selectivity and efficacy against target weeds.

- Fungicidal Properties : The antifungal properties of similar compounds suggest that this ester could be formulated into agricultural products aimed at controlling fungal diseases in crops.

Material Science

The stability and reactivity of pyrazole derivatives make them suitable for applications in material science, particularly in the development of polymers and coatings.

- Polymer Synthesis : The compound can be utilized as a monomer or additive in the synthesis of novel polymers with specific properties, such as enhanced thermal stability or chemical resistance.

- Coatings : Its incorporation into coating formulations may improve the protective qualities against environmental degradation, making it useful in industrial applications.

Case Studies

Mechanism of Action

The mechanism by which 4-Chloro-1-methyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid ethyl ester exerts its effects involves interaction with specific molecular targets. The chloro and ester groups play a crucial role in its binding affinity and activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Pyrazole Derivatives

Substituent Positioning and Electronic Effects

The position and nature of substituents on the pyrazole ring significantly influence reactivity and biological activity. Key comparisons include:

a) Ethyl 5-(2-Methylpropyl)-1H-pyrazole-3-carboxylate (CAS: 92945-28-3)

- Structure : The 2-methylpropyl group is at position 5, and the ethyl ester is at position 3.

b) 4-Bromo-5-(2-hydroxy-2-methylpropyl)-1-propyl-1H-pyrazole-3-carboxylic Acid Ethyl Ester (CAS: 912451-10-6)

- Structure : Bromine replaces chlorine at position 4, and a hydroxy-2-methylpropyl group is present at position 5.

- Impact : The bromine atom increases molecular weight (430.88 g/mol vs. ~272.7 g/mol for the target compound) and alters electrophilic reactivity. The hydroxyl group introduces hydrogen-bonding capability, affecting pharmacokinetics .

c) 1-[(2S)-3-(4-Chlorophenoxy)-2-hydroxypropyl]-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic Acid Ethyl Ester

Physicochemical Properties

The target compound’s chloro and isobutyl groups balance hydrophobicity, making it suitable for emulsifiable formulations in agrochemicals. In contrast, brominated analogs exhibit higher crystallinity, favoring solid dosage forms .

Biological Activity

4-Chloro-1-methyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid ethyl ester (CAS Number: 685513-49-9) is a pyrazole derivative that has garnered attention for its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties, including anti-inflammatory, anti-cancer, and anti-viral activities.

- Molecular Formula : C9H13ClN2O2

- Molecular Weight : 216.66 g/mol

- Melting Point : Not specified in available literature

- Boiling Point : Not specified in available literature

2. Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively studied. For instance, compounds with similar structures have shown promising results in inhibiting the proliferation of various cancer cell lines, including breast (MCF-7) and lung (A549) cancers. The mechanism often involves the induction of apoptosis and inhibition of key signaling pathways involved in tumor growth . While direct studies on this specific compound are scarce, its analogs have demonstrated IC50 values indicating significant anti-proliferative effects.

3. Anti-inflammatory Activity

Pyrazoles are also known for their anti-inflammatory properties. Compounds within this class have been shown to inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in the inflammatory response. The structure of this compound suggests it may possess similar inhibitory effects, although empirical data is required to confirm this activity.

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives is often influenced by their structural components. Key factors include:

- Substituents on the Pyrazole Ring : Electron-withdrawing groups enhance biological activity.

- Alkyl Chain Length : Variations in alkyl side chains can affect solubility and bioavailability.

A comparative analysis of similar compounds reveals that modifications at specific positions can lead to enhanced potency against targeted biological pathways .

Case Studies and Research Findings

Several studies have evaluated the biological activities of pyrazole derivatives:

| Compound | Activity Type | IC50 Value | Reference |

|---|---|---|---|

| Compound A | Neuraminidase Inhibition | 52.31% at 10 μM | |

| Compound B | Anti-cancer (MCF-7) | IC50 = 5.85 µM | |

| Compound C | COX Inhibition | Not specified |

These findings underscore the potential of pyrazole derivatives as therapeutic agents.

Q & A

Basic: What synthetic routes are commonly employed to synthesize 4-Chloro-1-methyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid ethyl ester?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, 4-chloromethylpyrazole intermediates can react with NaN₃ in DMF at 50°C to introduce azide groups, followed by substitution with 2-methylpropyl moieties. Subsequent esterification with ethyl chloroformate or acid anhydrides under reflux conditions yields the target ester. Purification involves recrystallization from ethanol or column chromatography . Key steps include monitoring reaction progress via TLC and ensuring anhydrous conditions to avoid hydrolysis.

Basic: What spectroscopic and analytical methods validate the compound’s structural integrity?

- ¹H/¹³C-NMR : Confirms substitution patterns (e.g., methyl groups at N1 and C3, ethyl ester at C5) through characteristic chemical shifts (e.g., ester carbonyl at ~165–170 ppm in ¹³C-NMR) .

- IR Spectroscopy : Identifies functional groups (C=O stretch at ~1700 cm⁻¹ for esters; C-Cl stretch at ~750 cm⁻¹) .

- Elemental Analysis : Verifies purity (>98%) by matching experimental and theoretical C/H/N percentages .

Advanced: How can X-ray crystallography resolve ambiguities in molecular conformation or regiochemistry?

Single-crystal X-ray diffraction (SC-XRD) using SHELXL or similar software provides precise bond lengths, angles, and torsional parameters. For example, in related pyrazole esters, SC-XRD confirmed the planar geometry of the pyrazole ring and the spatial orientation of substituents (e.g., 4-chloro and 2-methylpropyl groups). Hydrogen bonding networks and crystal packing effects can also be analyzed to predict solubility and stability .

Advanced: What strategies optimize reaction yields during scale-up synthesis?

- Catalyst Screening : Testing alternatives to NaN₃ (e.g., CuI for "click" chemistry) to improve azide substitution efficiency .

- Solvent Optimization : Replacing DMF with less polar solvents (e.g., THF) to reduce side reactions while maintaining solubility .

- Microwave-Assisted Synthesis : Accelerating reaction times (e.g., reducing 3-hour reactions to 30 minutes) for temperature-sensitive steps .

Advanced: How do structural modifications (e.g., substituent variations) influence biological activity?

Structure-activity relationship (SAR) studies on analogs reveal:

- Chlorine at C4 : Enhances lipophilicity and membrane permeability, critical for CNS-targeting agents .

- 2-Methylpropyl at C3 : Increases steric bulk, reducing metabolic degradation but potentially lowering solubility .

- Ethyl Ester vs. Free Acid : The ester acts as a prodrug, improving oral bioavailability, while hydrolysis to the carboxylic acid enhances target binding .

Advanced: How are computational methods (e.g., DFT, molecular docking) applied to study this compound?

Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking with enzymes like cyclooxygenase-2 (COX-2) or GABA receptors identifies key interactions (e.g., hydrogen bonds with pyrazole-N or halogen bonding with Cl) . These models guide rational design of derivatives with improved selectivity.

Basic: What are the compound’s stability profiles under varying storage conditions?

- Thermal Stability : Decomposes above 150°C; store at 2–8°C .

- Hydrolytic Sensitivity : Ethyl ester hydrolyzes in aqueous acidic/basic conditions; use desiccants and inert atmospheres for long-term storage .

Advanced: How is HPLC-MS used to detect degradation products or impurities?

Reverse-phase HPLC with C18 columns and MS detection (ESI+) identifies hydrolyzed carboxylic acid (m/z ~230) or dechlorinated byproducts. Method validation includes spike-recovery tests (≥95% accuracy) and calibration curves (R² >0.99) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.